1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol

Catalog No.
S12382245
CAS No.
612837-86-2
M.F
C21H30F3NO
M. Wt
369.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-pi...

CAS Number

612837-86-2

Product Name

1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol

IUPAC Name

1-(cyclooctylmethyl)-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol

Molecular Formula

C21H30F3NO

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C21H30F3NO/c22-21(23,24)19-10-6-9-18(15-19)20(26)11-13-25(14-12-20)16-17-7-4-2-1-3-5-8-17/h6,9-10,15,17,26H,1-5,7-8,11-14,16H2

InChI Key

KXELCMOUZVFRPN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)CN2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O

1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol is a chemical compound with the molecular formula C21H30F3NOC_{21}H_{30}F_{3}NO and a molecular weight of 369.5 g/mol. Its IUPAC name reflects its structure, which includes a cyclooctyl group, a trifluoromethyl-substituted phenyl group, and a piperidin-4-ol moiety. The compound is identified by the CAS number 612837-86-2 and has a unique InChI key (KXELCMOUZVFRPN-UHFFFAOYSA-N) that facilitates its identification in chemical databases.

The chemical reactivity of 1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol primarily involves functional groups typical of piperidine derivatives. The hydroxyl group on the piperidine ring can participate in various reactions such as:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Ether Formation: Reacting with alcohols in the presence of acid catalysts.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol has shown potential biological activity, particularly as a mixed nociceptin/orphanin FQ and mu-opioid receptor partial agonist. Research indicates that it may influence pain modulation and reward mechanisms in animal models, suggesting its relevance in analgesic development . Its interaction with opioid receptors indicates potential applications in pain management therapies.

The synthesis of 1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol typically involves multi-step organic synthesis processes. While specific synthetic routes are not widely published, general methods may include:

  • Formation of Piperidine Derivatives: Starting from piperidine, introducing cyclooctylmethyl and trifluoromethyl groups through alkylation reactions.
  • Hydroxylation: Converting suitable precursors into the desired hydroxypiperidine structure.
  • Purification: Employing techniques such as recrystallization or chromatography to obtain high-purity final products.

This compound's unique pharmacological profile suggests several potential applications:

  • Pharmaceutical Development: As a candidate for new analgesics targeting opioid receptors.
  • Research Tools: In studies examining nociceptive pathways and receptor interactions.

Its structural characteristics may also allow for further modifications to enhance efficacy or reduce side effects.

Interaction studies have focused on the compound's behavior as a receptor agonist. It has been shown to exhibit mixed agonistic properties at nociceptin/orphanin FQ and mu-opioid receptors, which are critical in pain perception and reward pathways. These interactions suggest that it could modulate both pain relief and addictive behaviors, making it an important subject for further pharmacological research .

Several compounds share structural features with 1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol, including:

Compound NameMolecular FormulaKey Features
1-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxypiperidineC15H17ClF3NO2Contains chloro substitution; different biological activity profile
SR 16435C21H30F3NOSimilar piperidine structure; distinct receptor activity
1-(Cyclohexylmethyl)-4-(trifluoromethyl)-piperidin-4-olC19H24F3NOCyclohexyl instead of cyclooctyl; potential for similar applications

Uniqueness: The presence of the cyclooctyl group combined with the trifluoromethyl phenyl moiety distinguishes this compound from others, potentially influencing its binding affinity and selectivity towards specific receptors.

Traditional Multi-Step Organic Synthesis Approaches

Classical synthetic routes to 1-cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol often begin with the construction of the piperidin-4-ol core through cyclization or reduction strategies. A common approach involves the hydrogenation of pyridine derivatives, as demonstrated in the synthesis of N-Boc-3-piperidone, where 3-hydroxypyridine undergoes quaternization with benzyl bromide followed by sodium borohydride reduction to yield N-benzyl-3-hydroxypiperidine. Subsequent Boc protection and oxidation steps generate the ketone intermediate, which can be further functionalized.

For 4-substituted piperidin-4-ol derivatives, reductive amination of γ-keto amines has been employed. In one protocol, γ-keto amines derived from glutamic acid undergo cyclization under hydrogenation conditions to form the piperidine ring. This method benefits from chiral pool starting materials, preserving stereochemical integrity during ring formation. However, the introduction of sterically demanding groups like cyclooctylmethyl often necessitates additional protection-deprotection sequences, increasing step count and reducing overall efficiency.

A representative traditional route involves:

  • Piperidine core formation: Reductive cyclization of δ-amino ketones using sodium cyanoborohydride.
  • Hydroxyl group introduction: Epoxidation followed by acid-catalyzed ring opening.
  • Aryl substitution: Friedel-Crafts alkylation with 3-trifluoromethylbenzyl bromide.
  • N-alkylation: Mitsunobu reaction with cyclooctylmethanol.

While reliable, these multi-step sequences often suffer from moderate yields (45–60%) at critical stages, particularly during N-alkylation, where steric hindrance from the cyclooctylmethyl group impedes nucleophilic substitution.

Novel Catalytic Strategies for Piperidine Core Functionalization

Recent advances in transition metal catalysis have enabled more efficient piperidine functionalization. Rhodium-catalyzed α-imino carbene cascades, for instance, allow simultaneous piperidine ring formation and substituent installation through migratory insertion pathways. In one notable example, α-imino rhodium carbenes generated from diazo compounds undergo 1,2-aryl/alkyl migration followed by annulation, yielding piperidin-4-ones in >85% yield with excellent stereocontrol. This method’s compatibility with bromoethyl groups suggests potential for subsequent cross-coupling to install the trifluoromethylphenyl moiety.

Palladium-mediated C–H activation has also emerged as a powerful tool for late-stage functionalization. Directed ortho-metalation of preformed piperidine derivatives enables direct arylation at the 4-position, bypassing traditional electrophilic substitution routes. For example, picolinamide-directed C–H activation facilitates coupling with 3-trifluoromethylphenylboronic acids under mild conditions (Pd(OAc)₂, 60°C), achieving >75% regioselectivity for the para position.

Catalytic asymmetric hydrogenation represents another frontier, particularly for accessing enantiopure intermediates. Chiral ruthenium complexes modified with Binap ligands have successfully reduced prochiral enamines to piperidin-4-ols with >95% enantiomeric excess, providing a stereocontrolled pathway to the target molecule’s core.

Cyclooctylmethyl Group Introduction Techniques

The steric bulk of the cyclooctylmethyl group poses significant challenges during N-alkylation. Traditional SN2 reactions often fail due to poor nucleophilicity of the piperidine nitrogen in the presence of bulky electrophiles. To circumvent this, reductive alkylation strategies have gained prominence. In one approach, the piperidine nitrogen is first converted to a secondary amine via hydrogenolysis of a benzyl protecting group, then subjected to condensation with cyclooctylmethyl ketone under hydrogenation conditions (H₂, Pd/C). This method leverages the in situ generation of imines, which are more reactive toward bulky alkylating agents, achieving 68–72% yields in model systems.

Alternative methods employ phase-transfer catalysis (PTC) to enhance reaction rates. Quaternary ammonium salts like tetrabutylammonium iodide (TBAI) facilitate the alkylation of piperidin-4-ol derivatives with cyclooctylmethyl bromide in biphasic systems (toluene/50% NaOH), improving yields to 80–85% by stabilizing transition states through ion-pairing effects.

Trifluoromethylphenyl Substitution Optimization Challenges

Introducing the 3-trifluoromethylphenyl group demands careful optimization of both electronic and steric factors. Electrophilic aromatic substitution (EAS) typically fails due to the strong electron-withdrawing nature of the CF₃ group, which deactivates the ring toward further substitution. Consequently, cross-coupling reactions have become the method of choice. Suzuki-Miyaura coupling using pre-functionalized piperidine boronic esters and 3-bromotrifluoromethylbenzene provides moderate yields (55–65%) but requires stringent control over palladium catalyst loading (2–5 mol%) and ligand selection (SPhos preferred).

An innovative alternative involves photoredox-mediated C–H trifluoromethylation. Using Ru(bpy)₃²⁺ as a photocatalyst and Togni’s reagent as the CF₃ source, direct trifluoromethylation of 4-phenylpiperidin-4-ol derivatives occurs under visible light irradiation (450 nm), achieving 40–50% yields with minimal byproducts. While promising, this method currently lacks the efficiency required for large-scale synthesis.

Regioselectivity remains a persistent issue, as competing ortho/meta substitution can occur during aryl group installation. Computational studies suggest that steric guidance from the piperidine hydroxyl group favors para substitution by 3-trifluoromethylphenyl groups when using bulky palladium ligands (e.g., XPhos), achieving >8:1 para:meta selectivity.

XLogP3

5.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

369.22794907 g/mol

Monoisotopic Mass

369.22794907 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

Explore Compound Types